

Application Notes and Protocols for Field Trials of Flufenoxystrobin Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flufenoxystrobin**

Cat. No.: **B1443345**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc₁ complex, ultimately leading to the cessation of ATP synthesis.^[1] This application note provides detailed protocols for the preparation of a Suspension Concentrate (SC) formulation of **Flufenoxystrobin** suitable for field trials, methodologies for conducting these trials to evaluate its efficacy, and the required quality control procedures.

While specific quantitative field trial data for **Flufenoxystrobin** is not readily available in the public domain, its fungicidal activity is reported to be nearly equivalent to Pyraclostrobin, another prominent strobilurin fungicide. Therefore, efficacy data for Pyraclostrobin against key agricultural pathogens is presented herein as a proxy to guide researchers in establishing expected performance benchmarks.

Properties of Flufenoxystrobin

Property	Value
Chemical Name	methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate
Molecular Formula	C ₁₉ H ₁₆ ClF ₃ O ₄
Molecular Weight	400.8 g/mol
Mode of Action	Quinone Outside Inhibitor (QoI); inhibits mitochondrial respiration.
Target Pathogens	Broad-spectrum, including downy mildew, powdery mildew, and rice blast.

Formulation Protocol: 200 g/L Suspension Concentrate (SC)

A Suspension Concentrate is a stable suspension of the active ingredient in water. This formulation type is common for water-insoluble active ingredients like **Flufenoxystrobin**.

Materials

Component	Function	Example Product	Quantity (for 1 L)
Flufenoxystrobin technical (98% purity)	Active Ingredient	N/A	204 g
Propylene Glycol	Antifreeze/Wetting Agent	N/A	50 g
Lignosulfonate	Dispersing Agent	e.g., Borresperse NA	30 g
Xanthan Gum	Thickening/Suspending Agent	e.g., Rhodopol 23	2 g
Polydimethylsiloxane	Antifoaming Agent	e.g., Silicone Antifoam SRE	1 g
Biocide	Preservative	e.g., Proxel GXL	1 g
Deionized Water	Carrier	N/A	q.s. to 1 L

Equipment

- High-shear mixer
- Bead mill
- Analytical balance
- Beakers, graduated cylinders
- pH meter

Preparation Procedure

- Aqueous Phase Preparation: In a suitable vessel, combine 500 mL of deionized water with the propylene glycol, lignosulfonate, and biocide. Mix until all components are fully dissolved.
- Premix/Slurry Formation: While stirring the aqueous phase, slowly add the **Flufenoxystrobin** technical powder to form a slurry. Continue mixing with a high-shear mixer for 15-20 minutes to ensure the active ingredient is well wetted.

- Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically $D90 < 10 \mu\text{m}$). Monitor particle size periodically during milling.
- Thickener Activation: In a separate container, prepare a 2% solution of xanthan gum in a small amount of water, ensuring it is fully hydrated and free of lumps.
- Final Formulation: Transfer the milled suspension to a mixing vessel. While stirring, slowly add the hydrated xanthan gum solution. Add the antifoaming agent.
- Volume Adjustment: Adjust the final volume to 1 L with deionized water and mix until the formulation is homogeneous.
- Quality Control: Perform the quality control tests as described in Section 4.0.

Quality Control Protocols for Flufenoxystrobin SC Formulation

Particle Size Analysis

- Objective: To ensure the active ingredient is milled to a size that provides good suspension stability and biological efficacy.
- Method: Laser Diffraction (as per ISO 13320).
- Procedure:
 - Disperse a small, representative sample of the SC formulation in deionized water.
 - Introduce the dispersion into the laser diffraction particle size analyzer.
 - Measure the particle size distribution.
- Acceptance Criteria: $D50$ should be in the range of 2-5 μm , and $D90$ should be less than 10 μm .

Suspensibility

- Objective: To determine the amount of active ingredient that remains suspended after a specified time.
- Method: CIPAC MT 184.
- Procedure:
 - Prepare a suspension of the SC formulation in standard hard water in a 250 mL graduated cylinder and bring the volume to the mark.
 - Invert the cylinder 30 times and place it in a constant temperature water bath (e.g., 30°C) for 30 minutes.
 - Carefully remove the top 225 mL (9/10ths) of the suspension using a suction tube.
 - Determine the quantity of **Flufenoxystrobin** in the remaining 25 mL (1/10th) by a suitable analytical method (e.g., HPLC).
 - Calculate the suspensibility percentage.
- Acceptance Criteria: Minimum 80% suspensibility.

Pourability

- Objective: To ensure the formulation can be easily poured from its container, minimizing residue.
- Method: CIPAC MT 148.
- Procedure:
 - Weigh a clean, dry beaker.
 - Pour a known volume of the SC formulation into the beaker and reweigh.
 - Empty the beaker by pouring the contents into another container for a set period.
 - Allow the beaker to drain for a specified time.

- Reweigh the beaker to determine the amount of residue.
- Acceptance Criteria: Residue should be less than 5% of the initial weight.

Field Trial Protocols

Experimental Design

- Design: Randomized Complete Block Design (RCBD).
- Replications: A minimum of four replications for each treatment.
- Plot Size: Standardized plot dimensions (e.g., 5m x 10m) with buffer zones to prevent spray drift between plots.

Treatment Groups

- Untreated Control: To assess natural disease progression.
- **Flufenoxystrobin** SC Formulation: At least three different application rates (e.g., low, medium, high) to determine a dose-response relationship.
- Positive Control (Standard Fungicide): A commercially available and effective fungicide for the target disease for comparison.

Application Methodology

- Equipment: Use a calibrated sprayer (e.g., CO₂-powered backpack sprayer) to ensure uniform application.
- Spray Volume: Apply at a consistent spray volume (e.g., 200-400 L/ha) to ensure thorough coverage of the plant canopy.
- Application Timing: Applications should be preventative, initiated before the onset of disease or at very early stages of disease development, and repeated at regular intervals (e.g., 10-14 days) as per the protocol.

Data Collection and Analysis

- Disease Assessment:
 - Incidence: Percentage of plants or leaves showing disease symptoms.
 - Severity: Percentage of tissue area affected by the disease on infected plants, often using a standardized rating scale (e.g., 0-9 scale).
- Yield Assessment:
 - Harvest the crop from the central rows of each plot.
 - Measure the total yield (kg/ha) and marketable yield.
- Phytotoxicity Assessment: Visually inspect plants for any signs of damage (e.g., chlorosis, necrosis, stunting) at regular intervals after each application.
- Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Quantitative Data (Proxy Data from Pyraclostrobin Field Trials)

The following tables summarize the efficacy of Pyraclostrobin, which is expected to have a similar performance to **Flufenoxystrobin**.

Table 1: Efficacy of Pyraclostrobin against Wheat Powdery Mildew (*Blumeria graminis* f. sp. *tritici*)

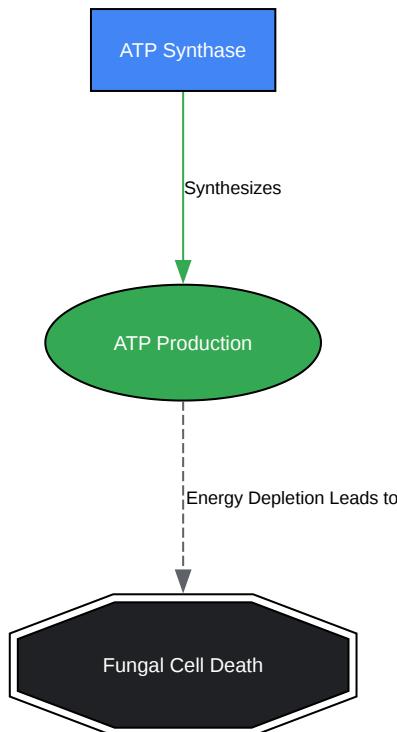
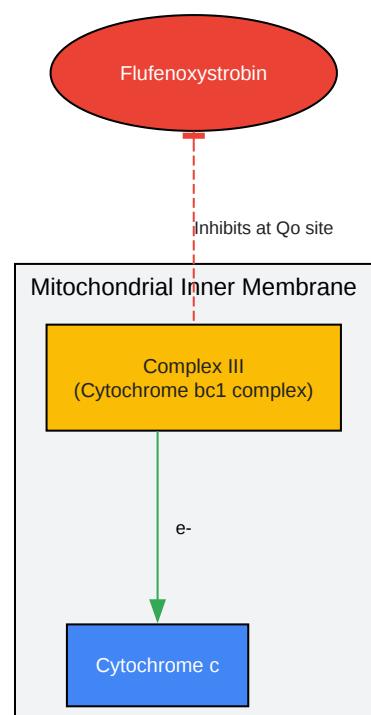
Treatment	Application Rate (g a.i./ha)	Disease Severity (%)	Percent Control (%)	Yield (kg/ha)	Yield Increase over Control (%)
Untreated Control	-	21.87	-	3394	-
Pyraclostrobin	100	9.69	55.7	-	-
Pyraclostrobin + Fluxapyroxad	200	5.21	76.2	5650	66.5

Data adapted from studies on wheat rusts and foliar diseases.[\[2\]](#) Percent control calculated relative to the untreated control.

Table 2: Efficacy of Pyraclostrobin against Cucumber Downy Mildew (*Pseudoperonospora cubensis*)

Treatment	Application Rate	Disease Severity (%)	Percent Control (%)	Marketable Yield Increase (%)
Untreated Control	-	66.90	-	-
Pyraclostrobin + Metiram	4.00 gm/liter	9.71	85.5	61.9 (average)

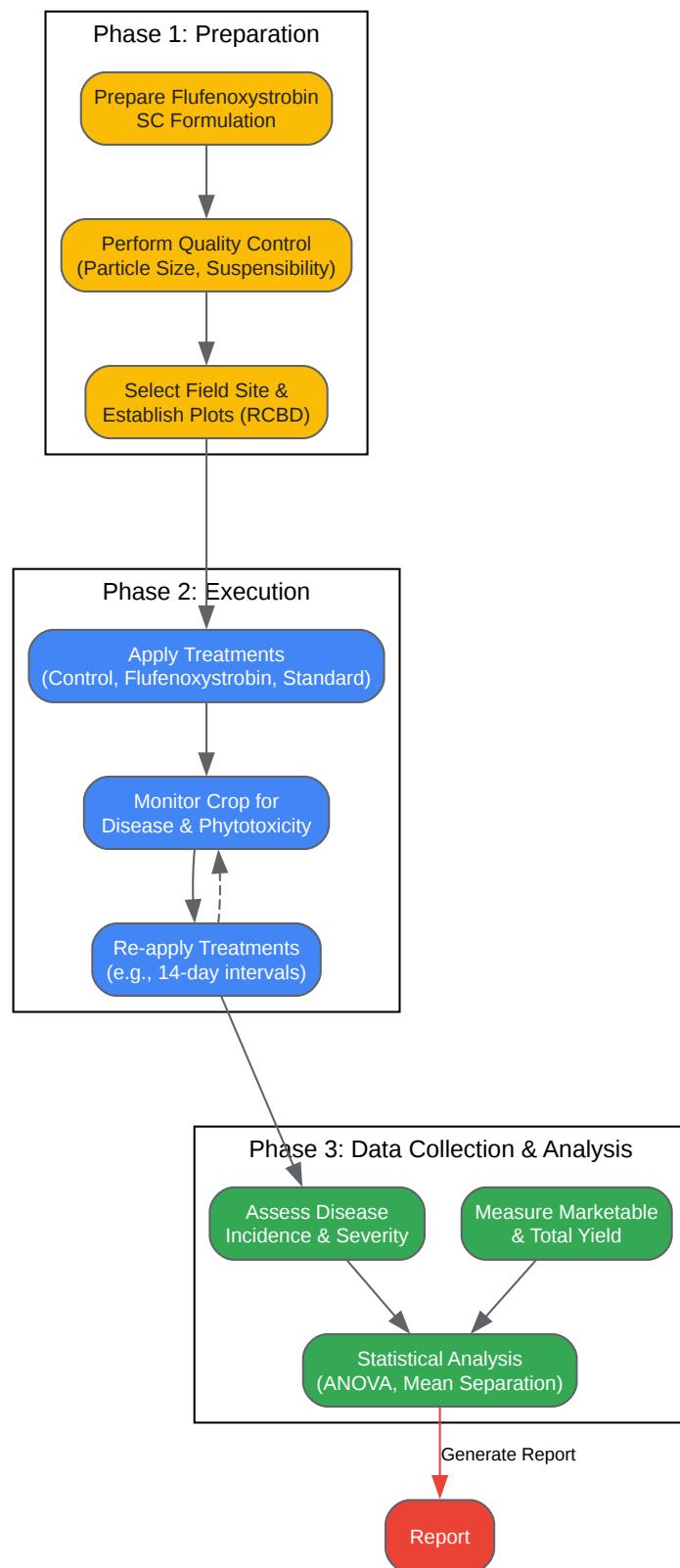
Data adapted from multiple meta-analysis studies.[\[3\]](#)[\[4\]](#) The yield increase is an average across various effective fungicide treatments.



Table 3: Efficacy of Pyraclostrobin against Rice Blast (*Pyricularia oryzae*)

Treatment	Application Rate	Disease Severity Reduction (%)	Yield (kg/ha)	Yield Increase over Control (%)
Untreated Control	-	-	2116	-
Pyraclostrobin (as part of a mixture)	-	32-33	3967	87.5

Data adapted from field trials evaluating various fungicides for rice blast control.[5][6]

Visualizations


Signaling Pathway: Mechanism of Action of Flufenoxystrobin

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Flufenoxystrobin**.

Experimental Workflow for Flufenoxystrobin Field Trial

[Click to download full resolution via product page](#)

Caption: Workflow for a **Flufenoxystrobin** field trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchjournal.co.in [researchjournal.co.in]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Field Trials of Flufenoxystrobin Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1443345#flufenoxystrobin-formulation-for-field-trials\]](https://www.benchchem.com/product/b1443345#flufenoxystrobin-formulation-for-field-trials)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com